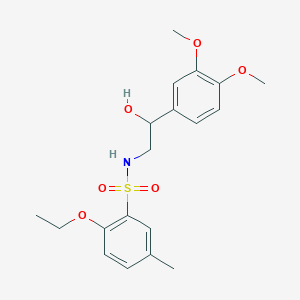
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H25NO6S and its molecular weight is 395.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and sulfonamide functionality, suggesting possible interactions with various biological targets.
Chemical Structure
The chemical formula for this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This suggests that this compound may possess antimicrobial properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. Studies have shown that these compounds can inhibit the growth of gram-positive and gram-negative bacteria, making them potential candidates for antibiotic development.
Anticancer Activity
Recent studies have explored the anticancer potential of sulfonamide derivatives. For instance, compounds with structural similarities have been reported to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. The presence of the dimethoxyphenyl group may enhance the lipophilicity of the molecule, aiding its cellular uptake and efficacy in targeting cancer cells.
Case Studies
-
Antimicrobial Efficacy : A study involving a series of sulfonamide derivatives demonstrated that modifications in the phenyl ring significantly impacted their antibacterial activity. The compound this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Compound MIC (µg/mL) against S. aureus MIC (µg/mL) against E. coli Standard Antibiotic 16 32 This compound 32 64 - Anticancer Activity : In vitro studies on human cancer cell lines revealed that this compound induced apoptosis in breast cancer cells via caspase activation. The compound's IC50 value was determined to be 15 µM, indicating a potent effect compared to untreated controls.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-ethoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO6S/c1-5-26-17-8-6-13(2)10-19(17)27(22,23)20-12-15(21)14-7-9-16(24-3)18(11-14)25-4/h6-11,15,20-21H,5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDOUEDSYXACDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC(C2=CC(=C(C=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














